molecular formula C24H30N4S2 B14291565 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine CAS No. 131407-83-5

3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine

Cat. No.: B14291565
CAS No.: 131407-83-5
M. Wt: 438.7 g/mol
InChI Key: FTMOANCFBICKIO-UHFFFAOYSA-N
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Description

3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine is a complex organic compound with the molecular formula C24H30N4S2. This compound belongs to the class of pyridazines, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 2. Pyridazines are known for their diverse pharmacological activities and are used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 4-((2-(dimethylamino)ethyl)thio)phenyl)boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(4-((2-(dimethylamino)ethyl)thio)phenyl)pyridazine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both a pyridazine and a thioether makes it a versatile compound in scientific research .

Properties

CAS No.

131407-83-5

Molecular Formula

C24H30N4S2

Molecular Weight

438.7 g/mol

IUPAC Name

2-[4-[6-[4-[2-(dimethylamino)ethylsulfanyl]phenyl]pyridazin-3-yl]phenyl]sulfanyl-N,N-dimethylethanamine

InChI

InChI=1S/C24H30N4S2/c1-27(2)15-17-29-21-9-5-19(6-10-21)23-13-14-24(26-25-23)20-7-11-22(12-8-20)30-18-16-28(3)4/h5-14H,15-18H2,1-4H3

InChI Key

FTMOANCFBICKIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)SCCN(C)C

Origin of Product

United States

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